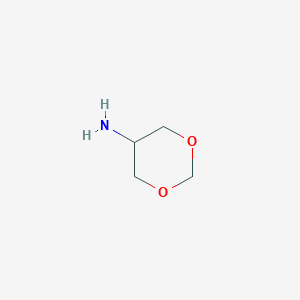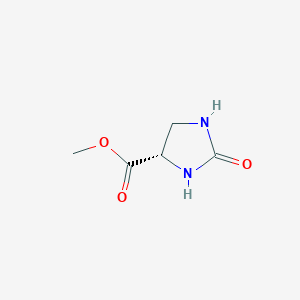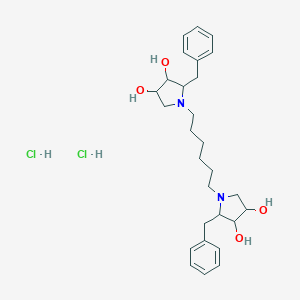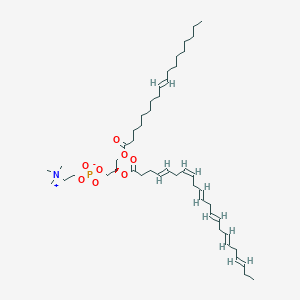![molecular formula C11H14O B119860 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) CAS No. 155189-50-7](/img/structure/B119860.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) is a chemical compound that belongs to the bicyclic terpenoid family. This compound is also known as α-humulene alcohol and is found in the essential oils of various plants, including hops, sage, and ginseng. 2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI).
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of the immune system.
Effets Biochimiques Et Physiologiques
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is a natural product that can be easily synthesized from α-humulene. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI). One area of research is the development of novel synthetic routes for this compound that can improve its yield and purity. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) can be synthesized from α-humulene, which is a sesquiterpene hydrocarbon found in the essential oil of hops. The synthesis of α-humulene alcohol involves the hydrogenation of α-humulene in the presence of a catalyst such as palladium on carbon. The reaction takes place under high pressure and high temperature conditions.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have antimicrobial properties and can be used as a natural insecticide.
Propriétés
Numéro CAS |
155189-50-7 |
|---|---|
Nom du produit |
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI) |
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
7-propan-2-ylbicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C11H14O/c1-8(2)11(12)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Clé InChI |
JHLAHFNEPCOIHV-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CC2=CC=CC=C21)O |
SMILES canonique |
CC(C)C1(CC2=CC=CC=C21)O |
Synonymes |
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



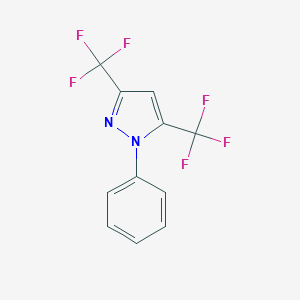
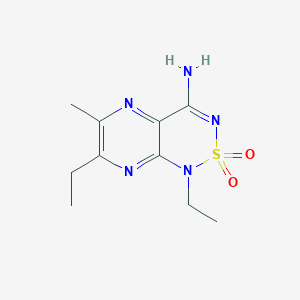
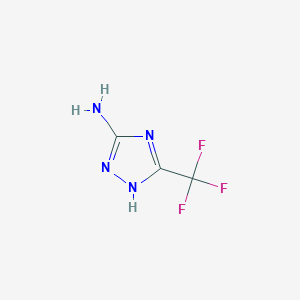
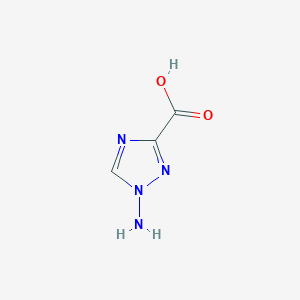
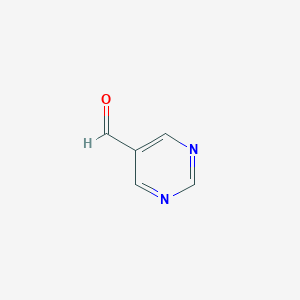
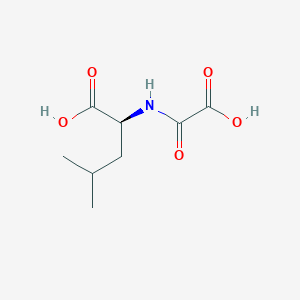
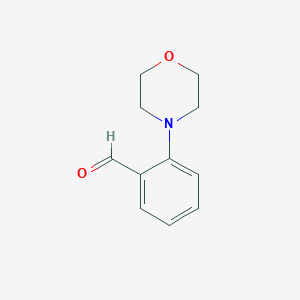
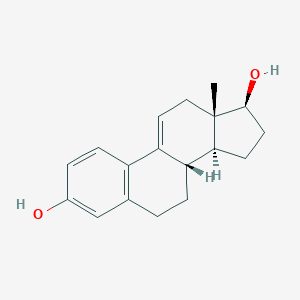
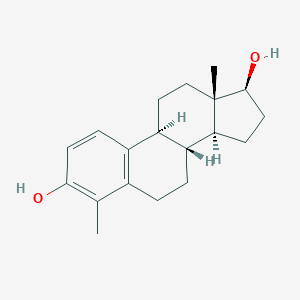
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
